molecular formula C16H10Cl2N4Na2O7S2 B1198229 C.I. Acid Yellow 17, disodium salt CAS No. 6359-98-4

C.I. Acid Yellow 17, disodium salt

Cat. No. B1198229
CAS RN: 6359-98-4
M. Wt: 551.3 g/mol
InChI Key: FTZLWXQKVFFWLY-UHFFFAOYSA-L
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Description

Synthesis Analysis

C.I. Acid Yellow 17, disodium salt, does not have a direct synthesis overview in the papers provided. However, related research indicates a general approach to synthesizing disodium salts and related compounds, often involving diazotization, coupling reactions, and subsequent neutralization processes to achieve the disodium salt form. For instance, the synthesis of C.I.Acid Yellow 23 from p-aminobenzenesulfonic diazo salt involves coupling reactions, decarboxylation, and cyclization steps, followed by hydrolyzation to achieve high purity and solubility levels, demonstrating the complex chemical processes involved in synthesizing such compounds (Yan Yi, 2011).

Molecular Structure Analysis

The molecular structure of disodium salts can be intricate, as demonstrated by the detailed crystal and molecular structure analysis of compounds such as the disodium salt of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. This compound exhibits a planar structure with notable features like beta-hydroxy-groups neutralization, varying carbon-nitrogen distances, and sodium atoms surrounded by an octahedron of oxygen atoms, showcasing the complexity of disodium salt structures (M. Brufani et al., 1966).

Chemical Reactions and Properties

While specific chemical reactions and properties for C.I. Acid Yellow 17, disodium salt, are not detailed, the investigation into flavianic acid disodium salt (a related compound) reveals insights into potential chemical properties and reactions. Flavianic acid disodium salt has been studied for its thermal stability, suggesting that such compounds can exhibit significant decomposition and spontaneous combustion under certain conditions, which may relate to the chemical behavior of C.I. Acid Yellow 17, disodium salt (Z. Fu, H. Koseki, Y. Iwata, 2009).

Physical Properties Analysis

Physical properties of disodium salts can vary significantly. For example, the study on bathocuproinedisulfonic acid, disodium salt, highlights its fluorescence characteristics in aqueous solutions, dependent on molecular concentration and solvent properties. This property is particularly sensitive to the presence of copper compounds, indicating the potential for varied physical behaviors in different environments, which might be relevant to understanding the physical properties of C.I. Acid Yellow 17, disodium salt (T. Koga et al., 2018).

Chemical Properties Analysis

The chemical properties of disodium salts, including C.I. Acid Yellow 17, disodium salt, often involve their interaction with other substances and their stability under different conditions. Research into similar compounds, like the heptasodium salt of the Keggin-type triniobium-substituted polyoxoanion, reveals complex interactions and characteristics, such as the formation of colored complexes with metallic ions, indicating the intricate chemical behaviors these salts can exhibit (K. Nomiya et al., 1997).

Scientific Research Applications

Thermal Stability Investigation

Flavianic acid disodium salt (C.I. Acid Yellow 17) is used as a yellow colorant in cosmetics, specifically for dyeing hair. A study investigated its thermal stability both theoretically and experimentally. Results indicated that both flavianic acid hydrate and flavianic acid disodium salt exhibit high values of maximum heat of decomposition and fuel value-heat of decomposition. It was also found that the particle size difference does not significantly affect the thermal stability of flavianic acid disodium salt (Fu, Koseki, & Iwata, 2009).

Photocatalytic Decomposition

In a study on wastewater treatment, the photocatalytic decomposition of C.I. Acid Yellow 17 was examined using TiO2 as a photocatalyst. Factors such as pH, initial dye concentration, and light intensity were found to significantly influence the dye removal ratio, color removal ratio, and mineralization ratio (Liu et al., 2006).

Electrocoagulation Process for Color Removal

Another study investigated the removal of color from a solution containing C.I. Acid Yellow 17 by electrocoagulation. The study optimized operational parameters like current density, initial dye concentration, initial pH, and time of electrolysis. It was discovered that nearly 98% of color and 69% of chemical oxygen demand (COD) were removed under certain conditions, demonstrating the effectiveness of this method in treating dye-contaminated water (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007).

Application in Sodium Ion Battery Electrodes

Croconic acid disodium salt, a renewable organic compound, was investigated as an anode material in sodium ion batteries. Wrapping croconic acid disodium salt with graphene oxide enhanced the integration and conductivity of the electrodes, resulting in a higher capacity (Luo et al., 2014).

Biosorption of Acid Yellow 17

A study explored the use of non-living aerobic granular sludge as a biosorbent for the removal of Acid Yellow 17 from aqueous solutions. The process was highly dependent on the pH value, with pH 2.0 being the most favorable for biosorption. This study indicates the potential of using aerobic granular sludge as a cost-effective and alternative biosorbent for dye removal from wastewater (Gao et al., 2010).

Safety And Hazards

C.I. Acid Yellow 17, disodium salt, may form combustible dust concentrations in air . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

disodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O7S2.2Na/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZLWXQKVFFWLY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25739-65-5 (Parent)
Record name Acid Yellow 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6041719
Record name C.I. Acid Yellow 17, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid Yellow 17, disodium salt

CAS RN

6359-98-4
Record name Acid Yellow 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[2-(4-sulfophenyl)diazenyl]-1H-pyrazol-1-yl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Yellow 17, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,5-dichloro-4-(5-hydroxy-3-methyl-4-(sulphophenylazo)pyrazol-1-yl)benzenesulphonate
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